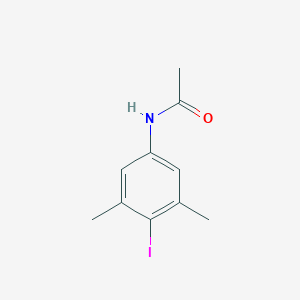

2-Nitrobenzyl cyclohexylcarbamate

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-nitrobenzyl cyclohexylcarbamate-related compounds involves several methods, including the cross-aldol condensation between 4-nitrobenzaldehyde and cyclopentanone catalyzed by modified fluorapatite Na/FAP catalyst in aqueous media. This process is significant for producing derivatives with potential applications, including drug development against dormant versions of Mycobacterium tuberculosis H37Ra (Vishwanatth, 2022).

Molecular Structure Analysis

The molecular structure of 2-nitrobenzyl cyclohexylcarbamate and related compounds has been analyzed through various techniques, including X-ray diffraction analysis. For instance, the study of the crystal structure of 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate provides insights into the molecule's conformation and intermolecular interactions (Polyakova et al., 2011).

Chemical Reactions and Properties

2-Nitrobenzyl compounds, including cyclohexylcarbamate derivatives, undergo various chemical reactions. For example, photochemical reactions of 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer, illustrating the photochemical sensitivity and potential for photo-triggered release mechanisms (Gáplovský et al., 2005).

Physical Properties Analysis

The synthesis of 2-nitrobenzylcarbamate-bearing alkylphosphonic acid derivative forms photodegradable self-assembled monolayers (SAMs) on indium tin oxide (ITO), indicating its application in creating patterned surfaces through photochemical reactions (Igari & Yamaguchi, 2017). This property is critical for applications in material science and nanotechnology.

Chemical Properties Analysis

The reactivity of 2-nitrobenzyl cyclohexylcarbamate-related compounds towards different reagents and under various conditions has been explored to understand their chemical behavior. For instance, the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents to synthesize 4H-1,3-benzoxazin-2(3H)-ones showcases the influence of substituents and solvents on reaction rates and mechanisms (Mindl et al., 2000).

Aplicaciones Científicas De Investigación

Drug Discovery and Chemical Biology : 2-Nitrobenzyl alcohol derivatives, which include compounds similar to 2-Nitrobenzyl cyclohexylcarbamate, are effective photoreactive groups with selectivity for amines. This characteristic offers significant potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

Organic Chemistry and Synthesis : The compound 2-Nitrobenzyl isocyanide is notable for its universal convertibility in Ugi four-component reactions, providing ease of preparation and stability (Chandgude et al., 2017). Additionally, 2-O-(2-nitrobenzyl) and 2-O-(2-cyanobenzyl) groups are instrumental in controlling stereoselective formation of glycosidic linkages (Buda et al., 2015).

Photocaged Compounds : O-nitrobenzyl-caged thiocarbamates, similar to 2-Nitrobenzyl cyclohexylcarbamate, are used as donor platforms for the bio-orthogonal stimulated release of COS/H2S, demonstrating potential for bio-orthogonal hydrogen sulfide delivery (Zhao et al., 2017).

Cancer Research : Nitrobenzyl compounds, including nitrobenzyl carbamates, exhibit selective toxicity to hypoxic neoplastic cells, making them beneficial for combination therapy in solid tumor treatment (Teicher & Sartorelli, 1980).

Polymer Chemistry : Derivatives of o-nitrobenzyl alcohol, which are structurally related to 2-Nitrobenzyl cyclohexylcarbamate, find applications in polymer chemistry. These include the development of photodegradable hydrogels, photocleavable copolymers, and bioconjugates (Zhao et al., 2012).

Safety And Hazards

Propiedades

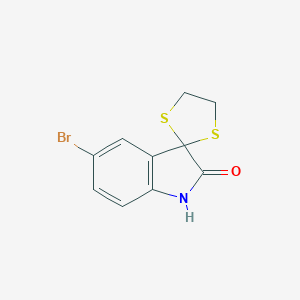

IUPAC Name |

(2-nitrophenyl)methyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCHQONLVUNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259994 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrobenzyl cyclohexylcarbamate | |

CAS RN |

119137-03-0 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119137-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

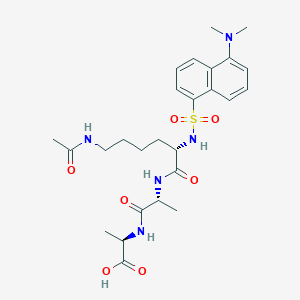

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)

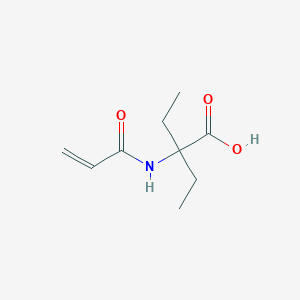

![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)